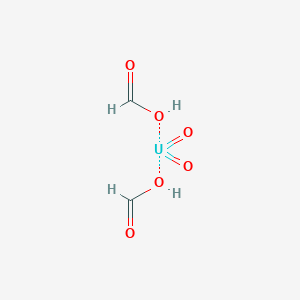
Dioxo(sulphato(2-)-O)uranium
Descripción general
Descripción
Dioxo(sulphato(2-)-O)uranium, also known as uranyl formate, is a chemical compound with the molecular formula C₂H₂O₆U. This compound is a uranium-based coordination complex where uranium is bonded to two formato ligands and two oxo groups. It is primarily used in scientific research and has applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of uranium, bis(formato-kappaO)dioxo-, (T-4)- typically involves the reaction of uranyl nitrate with formic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
UO2(NO3)2+2HCOOH→UO2(HCOO)2+2HNO3
In this reaction, uranyl nitrate reacts with formic acid to produce uranyl formate and nitric acid. The reaction is usually conducted at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of uranium, bis(formato-kappaO)dioxo-, (T-4)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production, and the product is subjected to rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Dioxo(sulphato(2-)-O)uranium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state uranium compounds.
Reduction: It can be reduced to lower oxidation state uranium compounds.
Substitution: The formato ligands can be substituted with other ligands, leading to the formation of different uranium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used. These reactions are also conducted in aqueous solutions under controlled conditions.
Substitution: Ligand substitution reactions are performed using various ligands such as chloride, nitrate, and acetate. The reactions are carried out in solvents like water or ethanol.
Major Products Formed
Oxidation: Higher oxidation state uranium compounds, such as uranyl peroxide.
Reduction: Lower oxidation state uranium compounds, such as uranium(IV) complexes.
Substitution: Different uranium complexes with substituted ligands, such as uranyl chloride and uranyl acetate.
Aplicaciones Científicas De Investigación
Dioxo(sulphato(2-)-O)uranium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other uranium compounds. It is also employed in studies related to coordination chemistry and the behavior of uranium complexes.
Biology: The compound is used in electron microscopy as a negative stain to enhance the contrast of biological specimens. It helps in visualizing fine structural details of cells and tissues.
Medicine: Research is being conducted to explore its potential use in radiopharmaceuticals for cancer treatment. Its radioactive properties make it a candidate for targeted radiotherapy.
Industry: this compound is used in the production of uranium-based materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of uranium, bis(formato-kappaO)dioxo-, (T-4)- involves its interaction with molecular targets through coordination bonds. The uranium center forms bonds with the formato ligands and oxo groups, creating a stable complex. The compound can undergo ligand exchange reactions, where the formato ligands are replaced by other ligands, leading to the formation of new uranium complexes. These reactions are facilitated by the electrophilic nature of the uranium center, which readily interacts with nucleophilic ligands.
Comparación Con Compuestos Similares
Similar Compounds
Uranium, bis(nitrato-kappaO)dioxo-, (T-4)-: This compound is similar in structure but contains nitrate ligands instead of formato ligands.
Uranyl acetate: Another uranium complex with acetate ligands.
Uranyl chloride: A uranium complex with chloride ligands.
Uniqueness
Dioxo(sulphato(2-)-O)uranium is unique due to its specific ligand environment, which imparts distinct chemical properties. The formato ligands provide a different reactivity profile compared to other ligands like nitrate, acetate, or chloride. This uniqueness makes it valuable for specific applications in scientific research and industry.
Propiedades
IUPAC Name |
dioxouranium;formic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O2.2O.U/c2*2-1-3;;;/h2*1H,(H,2,3);;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIHWLKHBCDNCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)O.C(=O)O.O=[U]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O6U | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027219 | |
| Record name | Bis(formato-O)dioxouranium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16984-59-1 | |
| Record name | Uranyl formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016984591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uranium, bis(formato-.kappa.O)dioxo-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(formato-O)dioxouranium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(formato-O)dioxouranium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















